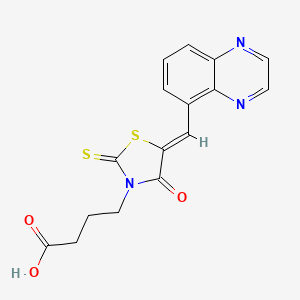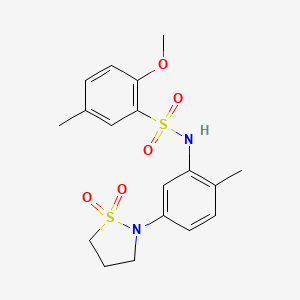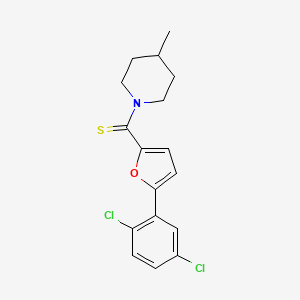![molecular formula C17H11ClN2O B2785174 1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1987273-26-6](/img/structure/B2785174.png)
1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile, commonly known as CMIT, is a synthetic organic compound used in the synthesis of various pharmaceuticals and other compounds. CMIT is a valuable reagent for the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and other compounds. CMIT has been used in a variety of scientific research applications, such as in the synthesis of drugs and in the study of biochemical and physiological effects.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the biological activities mentioned above . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad range of biological activities associated with indole derivatives , the results of action could be diverse, ranging from antiviral effects to anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
CMIT has several advantages for laboratory experiments. First, it is relatively easy to synthesize, making it a reliable reagent for laboratory experiments. Additionally, CMIT is relatively stable and can be stored for long periods of time without significant degradation. Finally, CMIT has a variety of potential applications, making it a versatile reagent for laboratory experiments.
However, there are also several limitations to using CMIT in laboratory experiments. First, CMIT is a relatively expensive reagent, making it cost-prohibitive for many laboratory experiments. Additionally, CMIT is a relatively new compound, and its exact biochemical and physiological effects are not yet fully understood, making it difficult to predict its exact effects in laboratory experiments. Finally, CMIT is a potentially toxic compound, and proper safety protocols must be followed when handling it in a laboratory setting.
Orientations Futures
Despite its advantages, CMIT is a relatively new compound, and there are still many unanswered questions about its potential applications. As such, there are a variety of potential future directions for CMIT research. For example, further research could be conducted to better understand the biochemical and physiological effects of CMIT, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential applications of CMIT, such as in the synthesis of drugs and in the study of biological mechanisms of action. Finally, further research could be conducted to explore the potential safety and toxicity of CMIT, as well as its potential for use in laboratory experiments.
Méthodes De Synthèse
CMIT is synthesized through a three-step process involving an acid-catalyzed cyclization of an aryl ketone, followed by a reaction with an aryl halide, and finally a reaction with an alkyl halide. The first step involves the acid-catalyzed cyclization of an aryl ketone, which yields an intermediate compound. The second step involves the reaction of the intermediate compound with an aryl halide, which yields the desired CMIT. The third step involves the reaction of the CMIT with an alkyl halide, which yields the final product. The entire process is outlined in the following equation:
Aryl Ketone + Aryl Halide + Alkyl Halide → CMIT
Applications De Recherche Scientifique
CMIT has been used in a variety of scientific research applications, including the synthesis of drugs, the study of biochemical and physiological effects, and the study of biological mechanisms of action. In particular, CMIT has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and other drugs. Additionally, CMIT has been used in the study of biochemical and physiological effects, such as the effects of drugs on the body and the effects of environmental toxins on the body. Finally, CMIT has been used in the study of biological mechanisms of action, such as the mechanisms by which drugs interact with the body and the mechanisms by which environmental toxins interact with the body.
Propriétés
IUPAC Name |
1-(2-chloro-4-methylbenzoyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c1-11-6-7-14(15(18)8-11)17(21)20-10-12(9-19)13-4-2-3-5-16(13)20/h2-8,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOKAVQFJXHKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)
![7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785095.png)
![ethyl [4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2785096.png)
![2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone](/img/structure/B2785098.png)


![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2785102.png)
![5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2785103.png)

![(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B2785107.png)


